REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([O:8]C)[CH:5]=[CH:6][CH:7]=1>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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3.1 g
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Type
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reactant
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Smiles
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ClC=1C(=C(C=CC1)OC)C
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with reflux
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Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted three times with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |